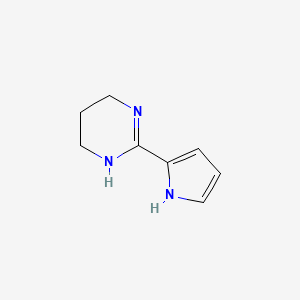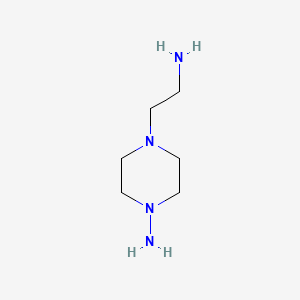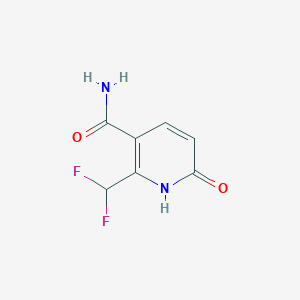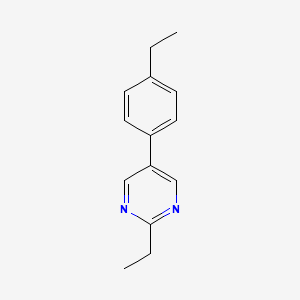![molecular formula C10H11ClN4 B13097392 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a chlorine atom at the 8th position and a cyclobutylmethyl group at the 3rd position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Analyse Chemischer Reaktionen
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as kinases. It inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives, such as:
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a similar core structure but lacks the chlorine and cyclobutylmethyl substituents, which may result in different biological activities.
3-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine: This derivative has a cyclopropylmethyl group instead of a cyclobutylmethyl group, potentially affecting its chemical reactivity and biological properties
The unique structural features of this compound, such as the presence of the chlorine atom and the cyclobutylmethyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H11ClN4 |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
8-chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H11ClN4/c11-9-10-14-13-8(6-7-2-1-3-7)15(10)5-4-12-9/h4-5,7H,1-3,6H2 |
InChI-Schlüssel |
MWRIKOPMVAVBMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CC2=NN=C3N2C=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


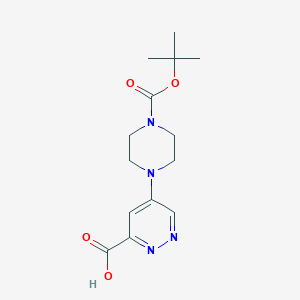
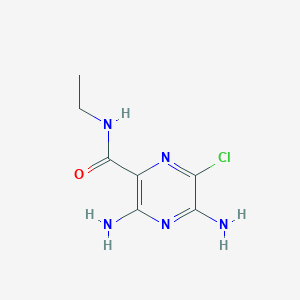
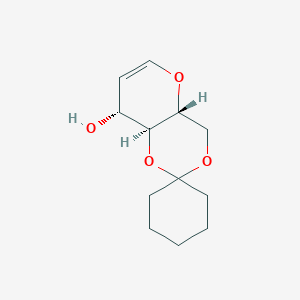
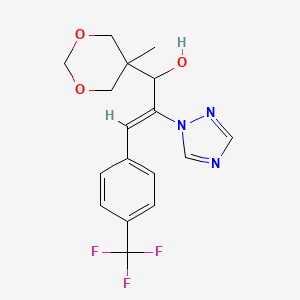



![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
